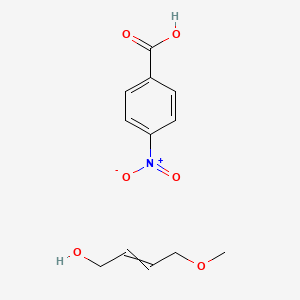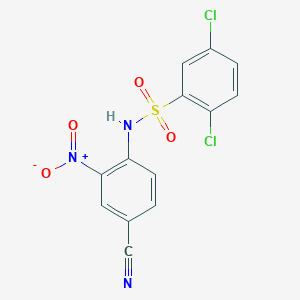
1-Piperazinecarboxylic acid, 4-ethyl-3-(2-hydroxyethyl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperazinecarboxylic acid, 4-ethyl-3-(2-hydroxyethyl)-, ethyl ester is a chemical compound with the molecular formula C11H22N2O3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
準備方法
The synthesis of 1-Piperazinecarboxylic acid, 4-ethyl-3-(2-hydroxyethyl)-, ethyl ester can be achieved through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another method involves the Ugi reaction, which is a multi-component reaction that forms piperazine derivatives . Industrial production methods often involve the use of parallel solid-phase synthesis and photocatalytic synthesis .
化学反応の分析
1-Piperazinecarboxylic acid, 4-ethyl-3-(2-hydroxyethyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl ester group can be replaced by other nucleophiles.
Cyclization: The compound can undergo intramolecular cyclization to form different piperazine derivatives.
Common reagents and conditions used in these reactions include basic conditions for cyclization, acidic conditions for hydrolysis, and various solvents like dichloromethane and ethanol. Major products formed from these reactions include different substituted piperazines and their derivatives .
科学的研究の応用
1-Piperazinecarboxylic acid, 4-ethyl-3-(2-hydroxyethyl)-, ethyl ester has numerous applications in scientific research:
作用機序
The mechanism of action of 1-Piperazinecarboxylic acid, 4-ethyl-3-(2-hydroxyethyl)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s piperazine ring allows it to form hydrogen bonds and interact with various macromolecules, enhancing its biological activity . The polar nitrogen atoms in the piperazine ring contribute to its ability to interact with proteins and other biological targets .
類似化合物との比較
1-Piperazinecarboxylic acid, 4-ethyl-3-(2-hydroxyethyl)-, ethyl ester can be compared with other similar compounds, such as:
1-(3-chlorophenyl)piperazine (mCPP): Known for its psychoactive properties and used in research related to serotonin receptors.
tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Used as an intermediate in the synthesis of various organic compounds.
tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Known for its antibacterial and antifungal activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives .
特性
CAS番号 |
61155-11-1 |
|---|---|
分子式 |
C11H22N2O3 |
分子量 |
230.30 g/mol |
IUPAC名 |
ethyl 4-ethyl-3-(2-hydroxyethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-3-12-6-7-13(11(15)16-4-2)9-10(12)5-8-14/h10,14H,3-9H2,1-2H3 |
InChIキー |
JRQGREUQWTZNGU-UHFFFAOYSA-N |
正規SMILES |
CCN1CCN(CC1CCO)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(5-Phenylbicyclo[3.3.1]nonan-2-ylidene)hydroxylamine](/img/structure/B14598319.png)





![{[(2-Aminophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14598354.png)
![2-[2-(Benzyloxy)-5-methoxyphenyl]cyclopentan-1-one](/img/structure/B14598358.png)
![1-[2-(2-Chlorophenyl)pent-4-enyl]imidazole;nitric acid](/img/structure/B14598367.png)
![N-{[Ethoxy(dimethyl)silyl]methyl}-2-methylpropan-1-amine](/img/structure/B14598372.png)


